molecular formula C13H15ClN4O3S B2725979 3-[[4-(6-Chloropyridin-3-yl)sulfonylpiperazin-1-yl]methyl]-1,2-oxazole CAS No. 1436193-43-9

3-[[4-(6-Chloropyridin-3-yl)sulfonylpiperazin-1-yl]methyl]-1,2-oxazole

Cat. No.: B2725979
CAS No.: 1436193-43-9
M. Wt: 342.8
InChI Key: JYMAXYWBOOFPNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[[4-(6-Chloropyridin-3-yl)sulfonylpiperazin-1-yl]methyl]-1,2-oxazole is a heterocyclic compound featuring a 1,2-oxazole core linked via a methyl group to a piperazine ring. The piperazine moiety is further substituted with a sulfonyl group bonded to a 6-chloropyridin-3-yl aromatic system. This structure combines electron-deficient heterocycles (oxazole and chloropyridine) with a sulfonamide-functionalized piperazine, a motif often associated with bioactivity in medicinal chemistry. The sulfonyl group enhances solubility and may influence receptor binding, while the chloropyridinyl group contributes to π-π stacking and hydrophobic interactions. Though direct pharmacological data for this compound are unavailable in the provided evidence, its structural features align with compounds studied for antimicrobial, antiviral, or kinase-inhibitory activities .

Properties

IUPAC Name

3-[[4-(6-chloropyridin-3-yl)sulfonylpiperazin-1-yl]methyl]-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN4O3S/c14-13-2-1-12(9-15-13)22(19,20)18-6-4-17(5-7-18)10-11-3-8-21-16-11/h1-3,8-9H,4-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYMAXYWBOOFPNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NOC=C2)S(=O)(=O)C3=CN=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[4-(6-Chloropyridin-3-yl)sulfonylpiperazin-1-yl]methyl]-1,2-oxazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chloropyridinyl Intermediate: The synthesis begins with the chlorination of pyridine to form 6-chloropyridine.

    Sulfonylation: The 6-chloropyridine is then reacted with a sulfonyl chloride to introduce the sulfonyl group, forming 6-chloropyridin-3-ylsulfonyl chloride.

    Piperazine Coupling: The sulfonyl chloride intermediate is reacted with piperazine to form the sulfonylpiperazinyl intermediate.

    Oxazole Formation: Finally, the sulfonylpiperazinyl intermediate is coupled with an oxazole precursor under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[[4-(6-Chloropyridin-3-yl)sulfonylpiperazin-1-yl]methyl]-1,2-oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chloropyridinyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or neutral conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3-[[4-(6-Chloropyridin-3-yl)sulfonylpiperazin-1-yl]methyl]-1,2-oxazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[[4-(6-Chloropyridin-3-yl)sulfonylpiperazin-1-yl]methyl]-1,2-oxazole involves its interaction with specific molecular targets and pathways. The compound’s sulfonylpiperazinyl group can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The chloropyridinyl group may enhance binding affinity and specificity, while the oxazole ring can contribute to the compound’s stability and reactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key Comparisons

Thieno[3,2-d]pyrimidine () and pyridazine () cores offer larger aromatic systems for stacking interactions compared to the smaller oxazole .

Sulfonylpiperazine Motif: The target compound’s 6-chloropyridin-3-yl sulfonyl group differs from the methylsulfonyl or morpholinosulfonyl groups in ’s patent compounds. Sulfonyl variations impact solubility and hydrogen-bonding capacity . Piperazine sulfonamides are recurrent in kinase inhibitors (e.g., Bcr-Abl, EGFR), suggesting a plausible therapeutic niche for the target compound .

Chloropyridinyl Group :

  • Present in both the target compound and nitenpyram metabolites (), this group is associated with insecticidal activity but may also confer metabolic stability in mammals .

Biological Activity :

  • Pyridazine derivatives () with piperazinyl groups exhibit anti-bacterial and anti-viral effects, implying that the target compound’s piperazine-oxazole system could share similar mechanisms .
  • The absence of a sulfonyl group in nitenpyram metabolites () correlates with reduced polarity and faster metabolic clearance compared to the target compound .

Research Implications and Limitations

Key research gaps include:

  • Synthetic routes : Methods for similar compounds (e.g., ) suggest feasible pathways for synthesizing the target molecule .
  • Metabolic stability : The chloropyridinyl-sulfonyl group may reduce susceptibility to oxidative metabolism compared to nitenpyram’s ethylene diamine metabolites .
  • Toxicity : Piperazine sulfonamides in ’s patent compounds lack detailed toxicity profiles, necessitating further study for the target compound .

Biological Activity

3-[[4-(6-Chloropyridin-3-yl)sulfonylpiperazin-1-yl]methyl]-1,2-oxazole is a compound of growing interest due to its potential therapeutic applications. The biological activity of this compound has been explored in various studies, focusing on its antimicrobial properties, mechanism of action, and potential clinical applications.

  • Molecular Formula : C13H15ClN4O3S
  • Molecular Weight : 342.80 g/mol
  • CAS Number : 1436193-43-9

Antimicrobial Activity

Research indicates that oxazole derivatives, including the compound , exhibit significant antimicrobial activity. A comprehensive review highlighted the effectiveness of various oxazole derivatives against a range of bacterial and fungal strains.

Table 1: Antimicrobial Activity of Oxazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC) µg/ml
11S. aureus1.6
12E. coli0.8
5-FluorocytosineC. albicans3.2
19K. pneumoniae15

The data illustrates that certain derivatives show promising antibacterial and antifungal properties, with MIC values indicating effective concentrations for inhibiting microbial growth .

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve the inhibition of key enzymatic pathways in pathogens. Studies suggest that compounds with similar structures interfere with DNA replication and protein synthesis in bacteria, leading to cell death .

Case Studies

  • Antibacterial Efficacy : A study conducted on a series of oxazole derivatives demonstrated their antibacterial efficacy against Gram-positive and Gram-negative bacteria. The compound exhibited notable inhibition zones in disk diffusion assays when compared to standard antibiotics like ampicillin and ciprofloxacin.
  • Fungal Inhibition : Another case study evaluated the antifungal activity against Candida species, where the compound showed significant activity at lower concentrations compared to traditional antifungal agents like fluconazole .

Q & A

Q. What are the critical structural features of 3-[[4-(6-Chloropyridin-3-yl)sulfonylpiperazin-1-yl]methyl]-1,2-oxazole, and how do they influence reactivity?

The compound integrates a 1,2-oxazole ring, a sulfonyl-piperazine moiety, and a 6-chloropyridinyl group. The oxazole ring’s electron-deficient nature facilitates nucleophilic substitutions, while the sulfonyl group enhances stability and hydrogen-bonding interactions. The chloropyridinyl group contributes to π-π stacking in biological systems. These features collectively influence its reactivity in synthetic pathways and interactions with biological targets .

Q. What synthetic strategies are commonly employed to prepare this compound?

Synthesis typically involves multi-step reactions:

Oxazole ring formation : Cyclization of precursors like propargyl amines or nitrile oxides.

Sulfonylation of piperazine : Reaction of piperazine with 6-chloropyridine-3-sulfonyl chloride under basic conditions.

Methylation linkage : Coupling the sulfonylated piperazine to the oxazole via a methylene bridge using formaldehyde or alkyl halides.
Key steps require anhydrous conditions and catalysts like triethylamine to suppress side reactions .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the sulfonylation step in the synthesis of this compound?

Yield optimization involves:

  • Temperature control : Maintaining 0–5°C during sulfonylation to minimize hydrolysis.
  • Solvent selection : Using polar aprotic solvents (e.g., DMF or dichloromethane) to stabilize intermediates.
  • Stoichiometric ratios : A 1.2:1 molar ratio of 6-chloropyridine-3-sulfonyl chloride to piperazine ensures complete conversion.
    Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product from unreacted starting materials .

Q. What analytical techniques are essential for characterizing this compound and resolving spectral data contradictions?

  • NMR : 1^1H and 13^13C NMR confirm regiochemistry (e.g., distinguishing oxazole C-3 vs. C-5 positions). Discrepancies in coupling constants may arise from conformational flexibility in the piperazine ring.
  • HRMS : Validates molecular formula, especially for chlorinated fragments.
  • X-ray crystallography : Resolves ambiguities in stereochemistry, as seen in related piperazine-sulfonyl derivatives .

Q. How does the compound’s structure-activity relationship (SAR) inform its potential as a kinase inhibitor?

The sulfonyl-piperazine group mimics ATP-binding motifs in kinases, while the oxazole ring enhances membrane permeability. Modifications to the chloropyridinyl group (e.g., replacing Cl with F) alter selectivity profiles. In vitro assays against kinase panels (e.g., EGFR or JAK2) combined with molecular docking studies can validate SAR hypotheses .

Q. What methodologies address discrepancies in reported biological activity data for this compound?

  • Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to confirm IC50_{50} consistency.
  • Off-target profiling : Use proteome-wide screens to identify confounding interactions.
  • Solubility controls : Ensure DMSO concentrations ≤0.1% to avoid artifactual inhibition .

Data Interpretation and Experimental Design

Q. How should researchers design experiments to assess the compound’s metabolic stability?

  • In vitro microsomal assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS.
  • CYP450 inhibition screening : Test against CYP3A4/2D6 isoforms to predict drug-drug interactions.
  • Stable isotope labeling : Use 13^{13}C-labeled analogs to trace metabolic pathways .

Q. What computational tools are recommended for predicting the compound’s physicochemical properties?

  • LogP/D calculations : Use SwissADME or MarvinSuite to estimate lipophilicity.
  • pKa prediction : ADMET Predictor or ACD/Labs to identify ionizable groups.
  • Molecular dynamics simulations : GROMACS or AMBER to study conformational dynamics in aqueous environments .

Cross-Disciplinary Applications

Q. How can this compound be adapted for use in fluorescent probes or imaging agents?

  • Derivatization : Introduce fluorophores (e.g., dansyl or BODIPY) at the oxazole’s methyl position.
  • Two-photon absorption studies : Test modified analogs for deep-tissue imaging compatibility.
  • In vivo biodistribution : Radiolabel with 18^{18}F for PET imaging in murine models .

Contradiction Analysis

Q. How can conflicting reports about the compound’s solubility in aqueous vs. organic solvents be resolved?

  • Standardized protocols : Use USP buffers (pH 1.2–7.4) for solubility testing.
  • Dynamic light scattering (DLS) : Detect aggregation phenomena that may skew measurements.
  • Co-solvent systems : Evaluate solubility in PEG-400/water mixtures to mimic physiological conditions .

Safety and Handling

Q. What precautions are necessary when handling this compound in laboratory settings?

  • PPE : Use nitrile gloves and fume hoods due to potential sulfonyl chloride residues.
  • Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal.
  • Stability monitoring : Store under argon at –20°C to prevent hydrolysis of the sulfonamide group .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.